![molecular formula C81H48 B12618934 2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] CAS No. 910646-67-2](/img/structure/B12618934.png)
2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Bis(9,9’-spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural properties. It features a spirobifluorene core, which is a common motif in organic electronics due to its high thermal stability and excellent charge transport properties . This compound is particularly significant in the field of organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Preparation Methods
The synthesis of 2-[3,5-Bis(9,9’-spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] typically involves multiple steps, starting with the preparation of the spirobifluorene core. The core is often synthesized through a series of Friedel-Crafts reactions, followed by Suzuki coupling reactions to introduce the phenyl groups . The reaction conditions usually require the use of palladium catalysts and high temperatures to ensure the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
2-[3,5-Bis(9,9’-spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Scientific Research Applications
2-[3,5-Bis(9,9’-spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential use in bioimaging and as fluorescent probes.
Industry: It is a key component in the development of high-efficiency OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism by which 2-[3,5-Bis(9,9’-spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with light and charge carriers. The spirobifluorene core facilitates efficient charge transport and light emission due to its rigid structure and high triplet energy levels . This makes it an excellent material for use in OLEDs, where it helps in achieving high brightness and efficiency .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[3,5-Bis(9,9’-spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] stands out due to its superior thermal stability and charge transport properties . Similar compounds include:
2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobi[fluorene]: Known for its high electron transport properties.
2,7-bis(4-phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]: Noted for its high triplet energy and good electron transport properties.
3-(9,9’-spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Used in blue OLEDs for its excellent thermal and photophysical properties.
Properties
CAS No. |
910646-67-2 |
|---|---|
Molecular Formula |
C81H48 |
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
2-[3,5-bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C81H48/c1-10-28-67-55(19-1)56-20-2-11-29-68(56)79(67)73-34-16-7-25-61(73)64-40-37-49(46-76(64)79)52-43-53(50-38-41-65-62-26-8-17-35-74(62)80(77(65)47-50)69-30-12-3-21-57(69)58-22-4-13-31-70(58)80)45-54(44-52)51-39-42-66-63-27-9-18-36-75(63)81(78(66)48-51)71-32-14-5-23-59(71)60-24-6-15-33-72(60)81/h1-48H |
InChI Key |
SFEVVKVIDGHYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC(=CC(=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
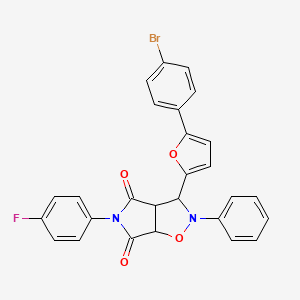
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
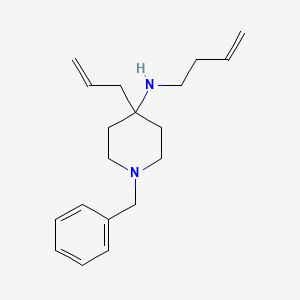
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
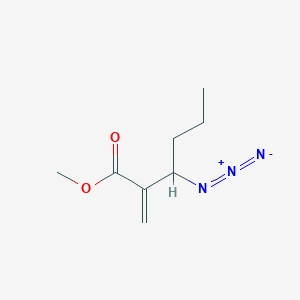
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
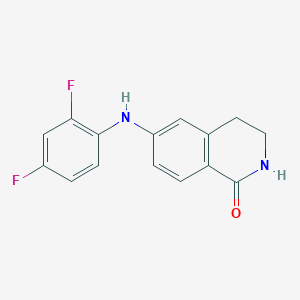
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
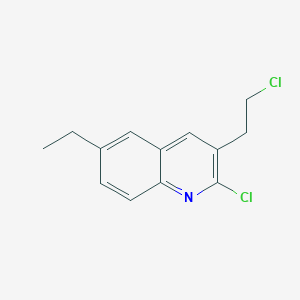
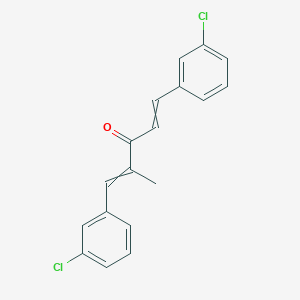
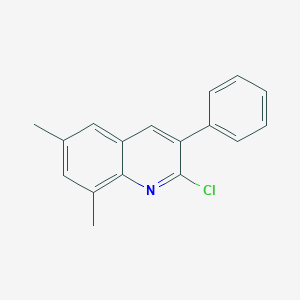
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
